molecular formula C12H15NO2S B3934965 4-Morpholin-4-yl-1-thiophen-2-ylbut-2-yn-1-ol

4-Morpholin-4-yl-1-thiophen-2-ylbut-2-yn-1-ol

Cat. No.: B3934965
M. Wt: 237.32 g/mol
InChI Key: QLCHVUPCWCCRBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Morpholin-4-yl-1-thiophen-2-ylbut-2-yn-1-ol is a compound that features a morpholine ring, a thiophene ring, and a butynol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholin-4-yl-1-thiophen-2-ylbut-2-yn-1-ol typically involves the coupling of a morpholine derivative with a thiophene derivative under specific reaction conditions. One common method involves the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, which allows for the formation of the carbon-carbon triple bond between the butynol and thiophene moieties .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Morpholin-4-yl-1-thiophen-2-ylbut-2-yn-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4-Morpholin-4-yl-1-thiophen-2-ylbut-2-yn-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Morpholin-4-yl-1-thiophen-2-ylbut-2-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit specific kinases or interact with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Morpholin-4-yl-1-thiophen-2-ylbut-2-yn-1-ol is unique due to its combination of a morpholine ring, a thiophene ring, and a butynol group. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds.

Properties

IUPAC Name

4-morpholin-4-yl-1-thiophen-2-ylbut-2-yn-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c14-11(12-4-2-10-16-12)3-1-5-13-6-8-15-9-7-13/h2,4,10-11,14H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCHVUPCWCCRBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC#CC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Morpholin-4-yl-1-thiophen-2-ylbut-2-yn-1-ol
Reactant of Route 2
Reactant of Route 2
4-Morpholin-4-yl-1-thiophen-2-ylbut-2-yn-1-ol
Reactant of Route 3
Reactant of Route 3
4-Morpholin-4-yl-1-thiophen-2-ylbut-2-yn-1-ol
Reactant of Route 4
4-Morpholin-4-yl-1-thiophen-2-ylbut-2-yn-1-ol
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-Morpholin-4-yl-1-thiophen-2-ylbut-2-yn-1-ol
Reactant of Route 6
4-Morpholin-4-yl-1-thiophen-2-ylbut-2-yn-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.